molecular formula C20H18FNO2S B11348395 N-(4-fluorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(4-fluorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11348395
M. Wt: 355.4 g/mol
InChI Key: MVGOLFWPUITRMP-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Attachment of the Methylphenoxy Group: This can be done through an etherification reaction where a phenol derivative is reacted with an alkyl halide.

    Incorporation of the Thiophenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction where a thiophene derivative is alkylated with a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound may be investigated for its potential biological activity. It could be screened for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates. Structure-activity relationship (SAR) studies can help in optimizing its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • N-(4-BROMOPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methoxy analogs. These differences can influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C20H18FNO2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18FNO2S/c1-15-4-2-5-18(12-15)24-14-20(23)22(13-19-6-3-11-25-19)17-9-7-16(21)8-10-17/h2-12H,13-14H2,1H3

InChI Key

MVGOLFWPUITRMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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